molecular formula C15H15FN6OS2 B2482314 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}acetamide CAS No. 780818-72-6

2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}acetamide

Cat. No.: B2482314
CAS No.: 780818-72-6
M. Wt: 378.44
InChI Key: CGLMBSVIEKFDGY-UHFFFAOYSA-N
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Description

2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}acetamide is a triazole-thiazole hybrid compound with a structurally complex architecture. Its core consists of a 1,2,4-triazole ring substituted at position 3 with a sulfanyl group linked to an acetamide moiety, which is further connected to a 1,3-thiazol-2-yl group bearing a 4-fluorobenzyl substituent. This compound (CAS: 780818-69-1; ZINC1906725) has been synthesized via nucleophilic substitution reactions, as exemplified by protocols involving 2-chloroacetamide intermediates and potassium carbonate-mediated coupling .

Properties

IUPAC Name

2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN6OS2/c1-9-20-21-15(22(9)17)24-8-13(23)19-14-18-7-12(25-14)6-10-2-4-11(16)5-3-10/h2-5,7H,6,8,17H2,1H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLMBSVIEKFDGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N)SCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}acetamide typically involves multiple steps. One common method starts with the reaction of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-(4-fluorophenyl)methyl-1,3-thiazole in the presence of a base such as triethylamine in ethanol. The reaction mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole or thiazole rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol under reflux.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate in dimethylformamide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced triazole or thiazole derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Antimicrobial Properties

Compounds containing triazole moieties have shown significant antimicrobial activity. The 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}acetamide demonstrates potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its Minimum Inhibitory Concentration (MIC) values indicate that it is comparable to or more effective than traditional antibiotics such as ciprofloxacin and vancomycin .

Antifungal Activity

The compound also exhibits antifungal properties against several fungal pathogens. Its mechanism of action is believed to involve the inhibition of fungal cell wall synthesis and disruption of membrane integrity. This makes it a candidate for further development as an antifungal agent .

Anticancer Potential

Recent studies have highlighted the anticancer properties of triazole derivatives, including this compound. It has been shown to induce apoptosis in cancer cell lines, particularly those associated with breast cancer. The compound's ability to inhibit tumor growth in vivo has been documented, suggesting its potential as a chemotherapeutic agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

Structural FeatureEffect on Activity
Triazole RingEssential for antimicrobial activity
Sulfanyl GroupEnhances interaction with biological targets
Thiazole MoietyContributes to anticancer properties
Fluorophenyl SubstituentIncreases lipophilicity and bioavailability

Case Studies

Several case studies illustrate the applications of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited MIC values lower than those of standard antibiotics against MRSA .
  • Anticancer Activity : Research involving breast cancer cell lines showed that this compound inhibited cell proliferation and induced apoptosis at micromolar concentrations .
  • Fungal Inhibition : Clinical trials indicated promising results in treating fungal infections resistant to conventional therapies .

Mechanism of Action

The mechanism of action of 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with receptors on the cell surface, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Substituents (Triazole/Thiazole) Key Biological Activity Physicochemical Properties Reference
Target Compound 4-amino-5-methyl (triazole); 4-fluorobenzyl (thiazole) Anticancer (in vitro) m.p. 148°C (derivative) ; Stable in polar solvents
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides 4-amino-5-furyl (triazole); variable aryl (acetamide) Anti-exudative (45% inhibition at 10 mg/kg) Recrystallized from ethanol; NMR-confirmed purity
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 4-ethyl-5-thiophene (triazole); 4-fluorophenyl (acetamide) Not reported (structural analog) m.p. 207–208.5°C (similar derivatives)
2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide Chlorophenyl-thiazolo-triazole hybrid; furfuryl (acetamide) Antifungal/antibacterial (hypothesized) Soluble in DMF; IR-confirmed C=O and C-S bonds
N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-ethyl-5-furyl (triazole); 2,4-difluorophenyl (acetamide) Potential anti-inflammatory Synthesized via reflux; TLC purity Rf = 0.36

Physicochemical Properties

  • Solubility: The 4-fluorophenylmethyl group in the target compound improves lipid solubility compared to polar derivatives like 2-((4-amino-5-(furan-2-yl)...)acetamides .
  • Thermal Stability : Melting points for triazole-acetamides range from 148°C (target derivative) to 208°C (nitrophenyl-substituted analogs), correlating with substituent bulk .

Structure-Activity Relationship (SAR)

  • Triazole Substituents: Amino groups at position 4 enhance hydrogen-bonding interactions with biological targets, while methyl or furyl groups at position 5 modulate steric effects .
  • Acetamide Side Chain : Aromatic rings with electron-withdrawing groups (e.g., 4-fluorophenyl, 3-chlorophenyl) improve anti-inflammatory and anticancer activity by enhancing electrophilicity .

Biological Activity

The compound 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}acetamide is a hybrid molecule that combines the pharmacological properties of triazoles and thiazoles. This article aims to explore its biological activity, including its potential as an antifungal, antibacterial, anticancer, and other therapeutic applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C15H16N4S2\text{C}_{15}\text{H}_{16}\text{N}_{4}\text{S}_{2}

This structure features a triazole ring known for its diverse biological activities and a thiazole moiety that enhances its pharmacological profile.

Antifungal Activity

Triazole derivatives have been recognized for their antifungal properties. The compound under discussion has shown promising results against various fungal strains. Studies indicate that similar triazole-thiazole hybrids exhibit significant antifungal activity with minimum inhibitory concentrations (MICs) ranging from 0.01 to 0.27 μmol/mL against pathogens such as Candida albicans and Aspergillus flavus .

Table 1: Antifungal Activity Comparison

CompoundPathogenMIC (μmol/mL)
2-[(4-amino-5-methyl...Candida albicans0.01
1,2,4-Triazole DerivativeAspergillus flavus0.02
Standard Drug (Ketoconazole)Candida albicans0.05

Antibacterial Activity

The compound also demonstrates antibacterial properties. Similar triazole derivatives have been reported to have MIC values significantly lower than standard antibiotics like vancomycin and ciprofloxacin against various Gram-positive and Gram-negative bacteria .

Table 2: Antibacterial Activity Summary

CompoundBacteriaMIC (μg/mL)
2-[(4-amino-5-methyl...Staphylococcus aureus3.125
Triazole-Thiadiazole HybridEscherichia coli1.56
VancomycinStaphylococcus aureus0.68

Anticancer Potential

Research indicates that the compound may have anticancer activities. For instance, related compounds have shown IC50 values in the micromolar range against various cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer) . The mechanism of action appears to involve the inhibition of key metabolic pathways in cancer cells.

Table 3: Anticancer Activity

CompoundCancer Cell LineIC50 (μM)
2-[(4-amino-5-methyl...HCT-1166.2
Thiazole DerivativeT47D43.4

The biological activities of this compound can be attributed to its ability to interact with specific enzymes and receptors in pathogens and cancer cells. The triazole moiety is known to inhibit ergosterol synthesis in fungi and disrupt cell wall integrity, while the thiazole part may enhance cellular uptake and bioactivity .

Case Studies

  • Antifungal Efficacy Study : A recent study evaluated the efficacy of several triazole derivatives against Gibberella saubinetii. The results indicated that compounds with similar structures to our target exhibited higher potency compared to traditional antifungals .
  • Anticancer Screening : In vitro studies on a series of thiazole-triazole hybrids demonstrated significant cytotoxicity against breast cancer cell lines, suggesting that modifications in the side chains could enhance their anticancer activity .

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing the compound?

The synthesis involves a multi-step protocol:

  • Step 1 : Formation of the triazole-thione intermediate via cyclization of thiocarbazide derivatives under acidic/basic conditions (e.g., ethanol/KOH reflux) .
  • Step 2 : Alkylation with chloroacetamide derivatives in ethanol/water mixtures at 60–80°C, yielding the sulfanyl-acetamide core .
  • Step 3 : Purification via recrystallization (ethanol or DMF/ethanol mixtures) to achieve >95% purity. Critical parameters include stoichiometric control of chloroacetamide, reaction time (1–3 hours), and pH adjustment to prevent side reactions .

Q. What spectroscopic and computational methods are employed for structural elucidation and purity assessment?

  • 1H/13C NMR : Assigns proton environments (e.g., thiazole C-H at δ 7.05–7.20 ppm, triazole NH2 at δ 5.2–5.8 ppm) .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹, S-C=N vibrations at 650–700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 435.1) .
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks in crystalline forms .

Q. How is the compound’s anti-exudative or anti-inflammatory activity evaluated in preclinical models?

  • In vivo rat models : Formalin-induced edema assays compare efficacy (10 mg/kg dose) against reference drugs (e.g., diclofenac sodium) .
  • Metrics : Percent inhibition of exudate volume, statistical significance (p < 0.05 via ANOVA), and dose-response curves .
  • Histopathology : Tissue samples analyzed for leukocyte infiltration and vascular permeability .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be established for derivatives with varying substituents?

  • Substituent variation : Introduce halogens (e.g., 4-F, 3-Cl) or electron-donating groups (e.g., -OCH3) on the phenyl or thiazole rings .
  • Biological testing : Compare IC50 values in enzyme inhibition assays (e.g., COX-2) or cellular models (e.g., LPS-stimulated macrophages) .
  • Data analysis : Use QSAR models (e.g., Hammett plots) to correlate electronic effects with activity trends .

Q. What computational approaches predict the compound’s binding modes and pharmacokinetic properties?

  • Molecular docking : Simulate interactions with target proteins (e.g., COX-2, TNF-α) using AutoDock Vina or Schrödinger Suite .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
  • ADMET prediction : SwissADME or pkCSM tools estimate logP (2.1–2.5), BBB permeability (low), and CYP450 inhibition .

Q. How can discrepancies in biological activity data between in vitro and in vivo studies be resolved?

  • Orthogonal assays : Validate in vitro hits using ex vivo models (e.g., isolated organ baths) .
  • Metabolite profiling : LC-MS/MS identifies active metabolites or degradation products in plasma .
  • Dose recalibration : Adjust in vivo doses based on pharmacokinetic parameters (e.g., AUC, Cmax) .

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